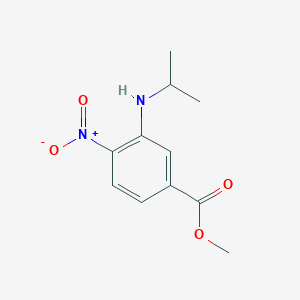

Methyl 3-(isopropylamino)-4-nitrobenzoate

Description

Contextualization within Benzoate (B1203000) Ester and Nitroaromatic Chemistry

Methyl 3-(isopropylamino)-4-nitrobenzoate is defined by three key functional groups attached to a central benzene (B151609) ring: a methyl ester, an isopropylamino group, and a nitro group. This unique combination places it at the intersection of two significant classes of organic compounds: benzoate esters and nitroaromatics.

Benzoate Esters are a class of compounds derived from benzoic acid. They are characterized by the presence of a carboxyl group in which the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. Benzoate esters are widely utilized as intermediates in the synthesis of pigments and pharmaceuticals. researchgate.net The methyl ester group in the target compound makes it a member of this family, influencing its solubility, reactivity, and potential applications. The synthesis of these esters can be achieved through various methods, including the acylation of alcohols. organic-chemistry.org

Nitroaromatic Compounds are organic molecules containing one or more nitro groups (—NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. wikipedia.orgmdpi-res.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, a crucial aspect for the synthesis of complex molecules. wikipedia.orgnumberanalytics.com Nitroaromatic compounds are vital intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals. nih.govnumberanalytics.com The presence of the nitro group in this compound is therefore a key determinant of its reactivity.

The specific arrangement of the substituents on the benzene ring—an amino group and a nitro group—positions this compound as a substituted nitroaniline derivative, a scaffold with known utility in various chemical applications.

Academic Significance of Substituted Aminobenzoate Derivatives

Substituted aminobenzoate derivatives, the broader family to which this compound belongs, are of considerable interest in scientific research, particularly in materials science and pharmaceutical development. nih.govacs.org These molecules serve as versatile building blocks for more complex structures.

The academic importance of this class of compounds stems from several factors:

Pharmaceutical Intermediates : Aminobenzoic acids and their derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. mdpi.com For example, 4-aminobenzoic acid (PABA) is a key component in the biosynthesis of folate in many pathogens. mdpi.comresearchgate.net Chemical modifications of the aminobenzoic acid structure can lead to compounds with significant biological activity. researchgate.netijpsr.com

Building Blocks for Advanced Materials : Aromatic polyamides, which can be synthesized from aminobenzoic acid monomers, are fundamental components of heat- and impact-resistant materials. nih.govacs.org

Versatile Chemical Scaffolds : The presence of both an amino group and a carboxylate (or ester) group provides two points for chemical modification, allowing for the construction of diverse molecular architectures. This bifunctional nature makes them valuable in combinatorial chemistry and the development of new bioactive agents.

Research into substituted aminobenzoate derivatives continues to reveal novel applications, driven by their unique structural and electronic properties that can be fine-tuned by altering the substituents on the aromatic ring. nih.govacs.org

Historical Development of Related Chemical Syntheses and Analyses

The synthesis of compounds like this compound is built upon a long history of developments in organic chemistry, particularly in the areas of aromatic nitration and nucleophilic aromatic substitution.

The nitration of aromatic compounds is a foundational reaction in organic chemistry, with conventional methods using a mixture of nitric acid and sulfuric acid having been established for over 150 years. mdpi-res.comnumberanalytics.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. For a compound like methyl benzoate, the ester group acts as a deactivating, meta-directing group, leading to the formation of methyl 3-nitrobenzoate. rsc.org

Nucleophilic Aromatic Substitution (SNAr) is another key historical development relevant to the synthesis of the title compound. This type of reaction, studied since the 1870s, involves the displacement of a leaving group on an aromatic ring by a nucleophile. nih.gov The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgwikipedia.orgmasterorganicchemistry.com In a potential synthesis of this compound, an SNAr reaction could involve an amine (like isopropylamine) displacing a leaving group (such as a halogen) from a suitably substituted nitrobenzoate precursor. The nitro group plays a dual role in such syntheses, activating the ring for the initial nucleophilic attack and sometimes serving as the leaving group itself in subsequent steps. researchgate.net

The development of analytical techniques such as spectroscopy has been crucial for characterizing these compounds, confirming their structure, and assessing their purity.

Data Table: Physicochemical Properties of Related Compounds

To provide context, the following table lists computed or experimentally determined properties of structurally related benzoate derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | -12 | 199.6 |

| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | 76-80 chemsynthesis.com | 279 chemsynthesis.com |

| Methyl 4-nitrobenzoate | 619-50-1 | C₈H₇NO₄ | 181.15 | 96 | 279 |

| Methyl 3-methyl-4-nitrobenzoate | 6307-88-6 | C₉H₉NO₄ | 195.17 nih.gov | N/A | N/A |

| Methyl 3-methoxy-4-nitrobenzoate | 5081-37-8 | C₉H₉NO₅ | 211.17 nist.gov | N/A | N/A |

| Methyl 4-(isopropylamino)-3-nitrobenzoate | 234751-02-1 | C₁₁H₁₄N₂O₄ | 254.24 | N/A | N/A |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-3-(propan-2-ylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7(2)12-9-6-8(11(14)17-3)4-5-10(9)13(15)16/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXXKLFDNHKKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180009 | |

| Record name | Benzoic acid, 3-[(1-methylethyl)amino]-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400645-23-9 | |

| Record name | Benzoic acid, 3-[(1-methylethyl)amino]-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[(1-methylethyl)amino]-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 3-(isopropylamino)-4-nitrobenzoate

The final structure of this compound is typically assembled through one of three primary reaction types: nucleophilic aromatic substitution, reductive amination, or the esterification of a pre-synthesized carboxylic acid.

Nucleophilic aromatic substitution (SNAr) is a highly effective and common strategy for synthesizing the target compound. This pathway involves the reaction of a methyl 3-halo-4-nitrobenzoate precursor with isopropylamine (B41738). wikipedia.org The success of this reaction hinges on the electronic properties of the aromatic ring, which is "activated" towards nucleophilic attack by the presence of a strong electron-withdrawing group. wikipedia.orgnih.gov

In this specific case, the nitro group (-NO₂) located para to the halogen leaving group (e.g., F, Cl) strongly activates the ring. It stabilizes the negative charge that develops in the transition state and the Meisenheimer intermediate through resonance. nih.govnumberanalytics.com The isopropylamine acts as the nucleophile, displacing the halide to form the desired product.

The general reaction is as follows: Methyl 3-halo-4-nitrobenzoate + Isopropylamine → this compound + HX

A base is often added to the reaction mixture to neutralize the hydrohalic acid (HX) formed as a byproduct.

Table 1: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | Methyl 3-fluoro-4-nitrobenzoate or Methyl 3-chloro-4-nitrobenzoate | The halogen serves as a good leaving group. Fluorine is often the most reactive. |

| Nucleophile | Isopropylamine | Provides the required isopropylamino moiety. |

| Solvent | Polar aprotic (e.g., DMSO, DMF) or an alcohol | Solubilizes the reactants and facilitates the reaction. |

| Base (optional) | K₂CO₃, Et₃N, or excess isopropylamine | Neutralizes the acid byproduct, driving the reaction forward. |

| Temperature | Elevated temperatures (e.g., 80-150 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Reductive amination offers an alternative pathway, particularly if starting from a precursor that already contains an amino group. This approach involves the reaction of a primary amine with a ketone (in this case, acetone) in the presence of a reducing agent to form a secondary amine.

A plausible synthetic route would start with Methyl 3-amino-4-nitrobenzoate. This precursor would be reacted with acetone (B3395972) to form an intermediate imine, which is then reduced in situ to the final isopropylamino product.

Methyl 3-amino-4-nitrobenzoate + Acetone → [Imine Intermediate] --(Reducing Agent)--> this compound

More advanced one-pot procedures can combine the reduction of a nitro group with a subsequent reductive amination. researchgate.netrsc.orgnih.gov These methods are highly efficient as they reduce the number of separate isolation and purification steps. nih.gov

Table 2: Common Reagents for Reductive Amination

| Reagent Type | Examples | Function |

|---|---|---|

| Carbonyl Source | Acetone | Provides the isopropyl group. |

| Reducing Agents | Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (e.g., H₂ over Pd/C) | Reduces the intermediate imine to the secondary amine. STAB is often preferred for its mildness and effectiveness. |

| Catalyst (for hydrogenation) | Palladium on Carbon (Pd/C), Raney Nickel | Catalyzes the addition of hydrogen across the C=N double bond of the imine. |

If the synthetic strategy first produces the carboxylic acid, 3-(isopropylamino)-4-nitrobenzoic acid, a final esterification step is required to yield the target methyl ester. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com

This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol (methanol) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comgoogle.com The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed as a byproduct, for instance, through azeotropic distillation. masterorganicchemistry.comtruman.edu

3-(isopropylamino)-4-nitrobenzoic acid + Methanol (B129727) ⇌ this compound + Water

This method is widely used for the preparation of various benzoate (B1203000) esters. google.combond.edu.auscirp.org

Precursor Compound Synthesis and Functional Group Introduction

The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution. rsc.orgchegg.com The standard nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. ma.edusouthalabama.edu Sulfuric acid acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺). ma.eduquizlet.com

The position of nitration on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituent. The methyl ester group (-COOCH₃) is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance effects. As such, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. rsc.orgchegg.com

Therefore, the direct nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. rsc.org The meta-directing effect can be explained by examining the resonance structures of the carbocation intermediates (sigma complexes or Wheland intermediates) formed during the attack of the nitronium ion. For ortho and para attack, one of the resonance structures places a positive charge directly adjacent to the positively polarized carbonyl carbon of the ester group, which is highly energetically unfavorable. In meta attack, this destabilizing arrangement is avoided, making it the preferred pathway.

Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Examples | Directing Effect | Ring Activity |

|---|---|---|---|

| Activating | -OH, -NH₂, -OR, -Alkyl | Ortho, Para | Activating |

| Deactivating | -NO₂, -CN, -SO₃H, -C=O (ketones, esters, acids) | Meta | Deactivating |

| Deactivating | -F, -Cl, -Br, -I | Ortho, Para | Deactivating |

Note: To obtain the 4-nitro substitution pattern required for the target molecule, one must start with a precursor other than methyl benzoate, such as a 3-substituted benzoic acid where the substituent directs ortho/para.

The introduction of the isopropylamino group is a key step that is most commonly achieved via the nucleophilic aromatic substitution (SNAr) mechanism as detailed in section 2.1.1. In this reaction, isopropylamine functions as the nucleophile. nih.govsciencemadness.org

The mechanism proceeds in two main stages:

Addition: The nucleophilic nitrogen atom of isopropylamine attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen). This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnumberanalytics.com The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride or fluoride (B91410) ion), resulting in the final substituted product.

This addition-elimination pathway is characteristic of SNAr reactions and is highly favored on aromatic rings that are substituted with potent electron-withdrawing groups. wikipedia.org

Orthogonal Functionalization Strategies for Aromatic Scaffolds

Orthogonal functionalization refers to the selective modification of a multifunctional molecule at a specific site without affecting other reactive groups. In the context of this compound, the aromatic scaffold possesses three distinct substituents—an isopropylamino group, a nitro group, and a methyl ester group—each imparting different electronic properties and directing effects on the ring. This substitution pattern offers theoretical pathways for further selective functionalization.

Influence of Existing Substituents: The isopropylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The nitro group is a powerful deactivating group for electrophilic aromatic substitution but is a strong activator and ortho-, para-director for nucleophilic aromatic substitution. libretexts.org The methyl ester group is a deactivating group that directs electrophiles to the meta position.

This complex interplay of directing effects allows for strategic, sequential reactions. For instance, a subsequent electrophilic substitution would likely be directed by the potent activating effect of the isopropylamino group to the positions ortho to it. Conversely, if a suitable leaving group were present elsewhere on the ring, another nucleophilic aromatic substitution could be directed by the nitro group. This allows for a high degree of control over the introduction of new functional groups, building molecular complexity in a planned manner.

Optimization of Reaction Conditions and Yield Enhancement in Organic Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. The key variables in the nucleophilic aromatic substitution step include the choice of solvent, reaction temperature, and the nature of the base, if used.

The solvent plays a crucial role, with polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) generally being preferred for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. The reaction temperature is another key parameter; while higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. southalabama.edu Therefore, careful temperature control is necessary to achieve a balance between reaction speed and selectivity.

Table 1: Parameters for Optimization of SNAr Synthesis

| Parameter | Effect on Reaction | Typical Conditions for Optimization | Rationale |

| Solvent | Influences nucleophile reactivity and intermediate stability. | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Enhances nucleophilicity and stabilizes the Meisenheimer complex. numberanalytics.com |

| Temperature | Affects reaction rate and byproduct formation. | 25°C to 100°C | Balances reaction kinetics against the potential for side reactions like decomposition or secondary substitutions. |

| Base | Can deprotonate the amine or neutralize acid byproducts. | Non-nucleophilic bases (e.g., K₂CO₃, Et₃N) | Prevents side reactions involving the base as a competing nucleophile and drives the reaction to completion. |

| Concentration | Influences reaction kinetics. | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or increased byproduct formation. |

Analysis of Side Reactions and Byproduct Formation in Complex Synthesis

The synthesis of this compound is susceptible to several side reactions that can lower the yield and complicate purification. The formation of these byproducts is often linked to the reaction conditions and the purity of the starting materials. orgsyn.org

A primary source of impurities can arise from the initial nitration of a precursor like methyl benzoate or methyl 3-halobenzoate. Nitration of aromatic rings can produce a mixture of ortho, meta, and para isomers. orgsyn.orggoogle.com For example, the nitration of methyl benzoate, a potential starting point for a precursor, yields primarily the meta isomer, but small amounts of the ortho and para isomers are also formed. orgsyn.org If the precursor, methyl 3-halo-4-nitrobenzoate, is synthesized via nitration of a methyl 3-halobenzoate, isomeric impurities such as methyl 3-halo-2-nitrobenzoate or methyl 3-halo-6-nitrobenzoate could be formed. These isomers may then react with isopropylamine to generate isomeric byproducts of the final product.

During the SNAr step itself, other side reactions can occur:

Hydrolysis: If water is present in the reaction mixture, particularly under basic conditions or at elevated temperatures, the methyl ester group can be hydrolyzed to a carboxylic acid.

Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures and participate in side reactions.

Over-alkylation: While less common with a secondary amine like isopropylamine, primary amine impurities could potentially undergo further reaction.

Table 2: Potential Side Reactions and Byproducts

| Side Reaction | Potential Byproduct(s) | Conditions Favoring Formation |

| Isomeric Substitution | Isomers of this compound | Presence of isomeric impurities in the starting halo-nitrobenzoate. |

| Ester Hydrolysis | 3-(Isopropylamino)-4-nitrobenzoic acid | Presence of water, high temperatures, or strongly basic/acidic conditions. |

| Decomposition | Various degradation products | Excessively high reaction temperatures or prolonged reaction times. southalabama.edu |

Careful control of reaction parameters, such as maintaining a low temperature during nitration and ensuring anhydrous conditions during the substitution step, is crucial to minimize the formation of these and other byproducts. southalabama.eduorgsyn.org Purification methods such as recrystallization or column chromatography are typically required to isolate the desired product in high purity.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing the vibrational energies of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

The FTIR spectrum of Methyl 3-(isopropylamino)-4-nitrobenzoate is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. The nitro group (NO₂), a prominent feature of the molecule, typically exhibits strong symmetric and asymmetric stretching vibrations. For related nitrobenzoic acid compounds, these are observed around 1354 cm⁻¹ and 1533 cm⁻¹ respectively. scirp.org The presence of the isopropylamino group introduces N-H stretching vibrations, which are expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ range. researchgate.net The carbonyl group (C=O) of the methyl ester will produce a strong, characteristic absorption band, typically found between 1700 and 1730 cm⁻¹. Furthermore, C-N stretching vibrations and various bending vibrations of the aromatic ring and the alkyl groups will contribute to the complexity of the fingerprint region of the spectrum.

Table 1: Expected FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Isopropylamino | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methyl/Isopropyl | C-H Stretch | 2850-2960 |

| Ester | C=O Stretch | 1700-1730 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Nitro | NO₂ Asymmetric Stretch | ~1530 |

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For molecules similar to this compound, the symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. researchgate.net The aromatic ring vibrations, especially the ring breathing modes, are also typically prominent. The C=C stretching vibrations of the benzene (B151609) ring are expected to produce strong signals in the 1400-1600 cm⁻¹ region. scirp.org The vibrations of the isopropyl and methyl groups will also be observable, providing further details about the molecule's structure.

Correlation of Vibrational Frequencies with Molecular Structure

The precise frequencies of the vibrational modes are sensitive to the electronic environment within the molecule. The electron-withdrawing nature of the nitro group and the electron-donating effect of the isopropylamino group, ortho and meta to each other respectively, influence the electron distribution in the benzene ring. This, in turn, affects the force constants of the various bonds and leads to shifts in their vibrational frequencies. For instance, the position of the C=O stretching frequency of the ester can provide insights into the electronic effects of the substituents on the aromatic ring. Similarly, the frequencies of the nitro group vibrations can be correlated with the degree of conjugation and electronic interaction with the rest of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the number and types of protons and their neighboring atoms. The aromatic protons are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons would be indicative of their positions on the substituted benzene ring. The proton of the N-H group is expected to appear as a broad singlet. The methoxy (B1213986) group of the ester will give rise to a sharp singlet, likely around δ 3.9 ppm. The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton and a doublet for the six equivalent methyl protons. For a related compound, methyl 3-nitrobenzoate, the methyl ester protons appear at δ 3.93 ppm. rsc.org

Table 2: Expected ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| N-H | Variable, broad | Singlet |

| O-CH₃ (Ester) | ~3.9 | Singlet |

| CH (Isopropyl) | 3.5 - 4.5 | Septet |

X-ray Crystallography for Absolute Structure Determination and Solid-State Characteristics

Polymorphism and Co-crystallization Studies

A comprehensive review of the scientific literature and crystallographic databases indicates a lack of specific published studies on the polymorphism and co-crystallization of this compound. The ability of a compound to exist in more than one crystalline form is known as polymorphism. nih.gov These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. nih.gov Consequently, polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. nih.gov

Co-crystallization is a technique used to design multi-component crystalline solids, known as co-crystals, where an active pharmaceutical ingredient (API) and a coformer are present in a stoichiometric ratio within the same crystal lattice. This approach is often employed to enhance the physicochemical properties of a drug, such as its solubility and bioavailability.

Given the absence of specific experimental data for this compound, this section will outline the principles of polymorphism and co-crystallization studies and provide illustrative examples of how such investigations would be structured and the nature of the data that would be collected.

Polymorphism Studies

A polymorphism screen for a compound like this compound would involve crystallizing the material under a wide range of conditions to induce the formation of different solid-state forms. Techniques such as recrystallization from various solvents, varying the rate of cooling or evaporation, and sublimation would be employed. Each resulting solid form would then be characterized using methods like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify unique polymorphs.

Illustrative Data for Polymorphism Screening of this compound

Disclaimer: The following table is a hypothetical representation of data from a polymorphism study and is for illustrative purposes only. No such data has been reported for this compound in the reviewed literature.

| Form | Crystallization Method | Melting Point (°C) | Key XRPD Peaks (2θ) | Key IR Peaks (cm⁻¹) |

| I | Slow evaporation from ethanol | 125.5 - 127.0 | 8.5, 12.3, 15.8, 22.1 | 3350 (N-H), 1710 (C=O), 1520 (NO₂) |

| II | Rapid cooling from melt | 118.0 - 119.5 | 9.2, 11.8, 16.5, 24.3 | 3345 (N-H), 1705 (C=O), 1515 (NO₂) |

| III | Slurry conversion in acetone (B3395972) | 122.0 - 123.5 | 7.9, 13.1, 18.2, 21.9 | 3352 (N-H), 1712 (C=O), 1522 (NO₂) |

Co-crystallization Studies

Co-crystal screening for this compound would involve selecting a range of pharmaceutically acceptable coformers. These coformers would be chosen based on their potential to form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. Common methods for preparing co-crystals include liquid-assisted grinding, slurry crystallization, and solvent evaporation. nih.govresearchgate.net The resulting materials would be analyzed to confirm the formation of a new crystalline phase distinct from the starting materials.

Illustrative Data for Co-crystal Screening of this compound

Disclaimer: The following table is a hypothetical representation of data from a co-crystal screening study and is for illustrative purposes only. No such data has been reported for this compound in the reviewed literature.

| Coformer | Method | Molar Ratio (API:Coformer) | Outcome | Characterization Technique(s) |

| Nicotinamide | Liquid-Assisted Grinding | 1:1 | Co-crystal Form A | XRPD, DSC, IR |

| Benzoic Acid | Slurry Crystallization | 1:1 | Physical Mixture | XRPD, DSC |

| Succinic Acid | Solvent Evaporation | 2:1 | Co-crystal Form B | XRPD, DSC, ¹H NMR |

| Urea (B33335) | Liquid-Assisted Grinding | 1:1 | Physical Mixture | XRPD, DSC |

| Isonicotinamide | Solvent Evaporation | 1:1 | Co-crystal Form C | XRPD, DSC, IR |

These illustrative tables demonstrate the type of detailed findings that would be generated from systematic polymorphism and co-crystallization studies. Such research is crucial for understanding and optimizing the solid-state properties of a compound for its potential applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, providing a foundational understanding of a molecule's electronic architecture and its subsequent chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. For Methyl 3-(isopropylamino)-4-nitrobenzoate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the molecule's most stable three-dimensional structure. This process of geometry optimization seeks the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Furthermore, energy calculations from DFT can predict the molecule's stability and thermodynamic properties.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-N (nitro) Bond Length | ~1.48 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| C=O Bond Length | ~1.21 Å |

| O-CH3 Bond Length | ~1.43 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-O (nitro) Bond Angle | ~118° |

| C-C=O Bond Angle | ~125° |

Note: These are hypothetical values based on typical DFT calculations for similar molecules and await experimental or specific computational verification.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for predicting electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation. For this compound, these methods could be used to calculate properties such as ionization potential, electron affinity, and dipole moment with high precision, offering a deeper understanding of its electronic nature.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be predicted. For this compound, DFT calculations would yield a set of harmonic frequencies. Due to the inherent approximations in the theoretical models and the neglect of anharmonicity, these calculated frequencies are often systematically higher than experimental values. To bridge this gap, a scaling factor is typically applied to the computed frequencies to improve their agreement with experimental data. This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. researchgate.netscirp.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.8 eV |

| HOMO-LUMO Gap | ~ 3.7 eV |

Note: These are hypothetical values and would need to be confirmed by specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative potential (attractive to electrophiles), while blue indicates electron-deficient regions with positive potential (attractive to nucleophiles). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ester groups, and the nitrogen of the amino group, highlighting these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states—the high-energy structures that connect reactants and products—can be located and characterized. For reactions involving this compound, computational studies could identify the most favorable reaction pathways, calculate activation energies, and provide insights into the reaction kinetics. This level of detail is often difficult to obtain through experimental means alone and can be critical in designing new synthetic routes or understanding the molecule's metabolic fate.

Transition State Identification and Reaction Pathway Energetics

Understanding the chemical transformations of this compound requires a detailed map of the potential energy surface for its reactions. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in identifying the structures of transition states and calculating the energy barriers that govern reaction rates.

A plausible reaction pathway for compounds of this class is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the aromatic ring. The nitro group strongly activates the ring, making it susceptible to such attacks. wikipedia.org Computational studies on similar nitroaromatic systems have shown that the addition of a nucleophile proceeds via a high-energy intermediate known as a Meisenheimer complex. wikipedia.org The identification of the transition state (TS) leading to this intermediate is crucial for understanding the reaction kinetics. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, which has exactly one imaginary frequency in its vibrational spectrum. youtube.com

Table 1: Illustrative Reaction Energetics for a Model SNAr Reaction on a Substituted Nitrobenzene (B124822)

| Reaction Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Description |

| Nucleophile Addition (TS1) | 19.9 | - | Formation of the transition state leading to the Meisenheimer intermediate. This is the rate-determining step. |

| Meisenheimer Complex | - | -8.5 | A stable, negatively charged intermediate where both the nucleophile and the leaving group are attached to the ring. |

| Leaving Group Departure (TS2) | 12.1 | - | Transition state for the expulsion of the leaving group to restore aromaticity. |

| Product Formation | - | -21.0 | The overall free energy change for the reaction, indicating a thermodynamically favorable process. |

Note: Data are hypothetical, based on representative values from computational studies on similar nitroaromatic compounds for illustrative purposes. amazonaws.comacs.org

These calculations reveal that the formation of the Meisenheimer complex is the kinetically most challenging step. acs.org The stability of this intermediate and the height of the activation barriers are significantly influenced by the substituents on the aromatic ring.

Solvation Effects on Reaction Mechanisms

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction pathways and energetics. Computational models can account for these effects through two primary approaches: implicit and explicit solvation. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. amazonaws.com Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost. chemrxiv.org

For SNAr reactions, the solvent plays a crucial role in stabilizing the charged species, including the nucleophile, the Meisenheimer intermediate, and the transition states. nih.gov The choice of solvent can dramatically alter reaction rates. For example, polar aprotic solvents like DMSO are known to accelerate SNAr reactions because they effectively solvate the cation of the nucleophilic salt but poorly solvate the anion, leaving it more "naked" and reactive. researchgate.net In contrast, protic solvents like methanol (B129727) can form hydrogen bonds with the nucleophile, stabilizing it and potentially increasing the activation barrier. researchgate.net

Computational studies comparing gas-phase calculations with those incorporating solvent models demonstrate the critical nature of solvation. A reaction that is predicted to be fast and irreversible under an implicit solvation model might show significantly different kinetics when explicit solvent molecules are considered, as the entropy and specific interactions of the solvent can modify the free energy surface. chemrxiv.org

Table 2: Illustrative Effect of Solvent Models on the Calculated Activation Energy (ΔG‡) for Nucleophilic Addition

| Solvent Model | Dielectric Constant (ε) | ΔG‡ (kcal/mol) | Rationale |

| Gas Phase | 1 | 28.5 | High energy barrier due to the lack of stabilization for charged transition states. |

| Methanol (PCM) | 32.7 | 22.1 | Protic solvent stabilizes the anionic nucleophile through hydrogen bonding, leading to a moderate barrier. |

| DMSO (PCM) | 46.7 | 18.3 | Polar aprotic solvent provides strong stabilization for the charged transition state without overly stabilizing the nucleophile, resulting in a lower barrier. |

Note: Values are representative and intended to illustrate the trend of solvent effects on reaction barriers in SNAr reactions. amazonaws.comchemrxiv.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The orientation of the isopropylamino and methyl ester groups relative to the benzene (B151609) ring can influence the molecule's physical properties and reactivity. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this landscape. researchgate.net MD simulates the motion of atoms and molecules over time based on a force field, allowing for the observation of conformational changes and the identification of stable, low-energy structures.

The key dihedral angles to consider for this compound are the C-C-N-C angle of the isopropylamino group and the C-C-C=O angle of the ester group. By running simulations for nanoseconds or longer, it is possible to map the potential energy surface associated with the rotation around these bonds and identify the most populated conformers. This analysis provides insight into the molecule's predominant shapes in solution. While specific MD studies on this molecule are not available, the methodology is well-established for the conformational analysis of flexible organic molecules. chemrxiv.orgnih.gov

Table 3: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer ID | Ester Orientation | Isopropyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | Planar (trans) | Perpendicular | 0.00 | 73.1 |

| Conf-2 | Planar (cis) | Perpendicular | 1.50 | 8.8 |

| Conf-3 | Planar (trans) | Coplanar | 0.85 | 23.5 |

| Conf-4 | Non-planar | Perpendicular | 3.20 | 0.5 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from a conformational analysis. The relative energies and populations would need to be determined by specific MD or quantum chemical calculations.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. uliege.benih.gov These models are expressed as mathematical equations that relate molecular descriptors to a biological or chemical activity. For a series of substituted nitroaromatics, a QSRR model could be developed to predict their reactivity towards a specific reaction, such as nucleophilic substitution or reduction of the nitro group.

The first step in building a QSRR model is to calculate a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: These describe the electron distribution, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moment. For reactions with nucleophiles, the LUMO energy (ELUMO) is often a critical descriptor, as a lower LUMO energy indicates greater susceptibility to nucleophilic attack. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or specific steric parameters.

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a common descriptor for hydrophobicity, which can influence how a molecule interacts with its environment. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a model. For a hypothetical series of compounds related to this compound, a QSRR study might investigate how substituents on the amino group or the aromatic ring affect the rate of a reaction.

Table 4: Illustrative Data for a QSRR Model of Reactivity in Substituted Amino-Nitrobenzoates

| Compound | Substituent (R) | ELUMO (eV) | LogP | log(krel) |

| 1 | -H | -2.85 | 1.80 | -0.52 |

| 2 | -CH3 | -2.89 | 2.25 | -0.30 |

| 3 (Target) | -CH(CH3)2 | -2.92 | 2.95 | 0.00 |

| 4 | -C(CH3)3 | -2.95 | 3.50 | -0.15 |

Note: This table contains hypothetical data to illustrate the components of a QSRR analysis. ELUMO and LogP are representative molecular descriptors, and log(krel) is a measure of relative reactivity.

A potential QSRR equation derived from such data might look like: log(krel) = β0 + β1(ELUMO) + β2(LogP)

Such a model would allow for the prediction of reactivity for new, unsynthesized compounds in the same class, guiding further experimental work. nih.gov

Chemical Reactivity and Derivatization

Transformations Involving the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis, transesterification, and amidation.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(isopropylamino)-4-nitrobenzoic acid, can be achieved under either acidic or basic conditions. The mechanism involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the electrophilic carbonyl carbon of the ester.

Table 1: General Mechanisms for Ester Hydrolysis

| Condition | Catalyst/Reagent | Mechanism Steps | Product |

|---|---|---|---|

| Acidic | H₃O⁺ | 1. Protonation of the carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of methanol (B129727). | 3-(Isopropylamino)-4-nitrobenzoic acid |

The ester group can be converted to other esters or amides through nucleophilic acyl substitution.

Transesterification: This reaction involves heating the methyl ester with another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using the new alcohol as a solvent or by removing the methanol byproduct. This allows for the synthesis of a variety of alkyl or aryl esters of 3-(isopropylamino)-4-nitrobenzoic acid.

Amidation: Direct amidation can be achieved by heating the ester with a primary or secondary amine. This reaction often requires high temperatures and may be facilitated by catalysts. A more common laboratory-scale approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, conversion of the acid to a more reactive acyl chloride (e.g., using thionyl chloride), and subsequent reaction with an amine to form the desired amide google.com. This method is highly efficient and broadly applicable google.com.

Table 2: Derivatization via the Ester Group

| Reaction | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Transesterification | R'-OH, H⁺ or OR'⁻ | Heat, removal of CH₃OH | R' 3-(isopropylamino)-4-nitrobenzoate |

| Amidation (direct) | R'R''NH | Heat, catalyst | N,N-R'R''-3-(isopropylamino)-4-nitrobenzamide |

Reactions of the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo reduction to various nitrogen-containing functionalities or activate the aromatic ring for nucleophilic substitution.

The selective reduction of the nitro group is one of the most important transformations of this compound, providing a route to 3-(isopropylamino)-4-aminobenzoate derivatives, which are valuable synthetic intermediates. A key challenge is to reduce the nitro group without affecting the ester functionality.

Several methods are available for the chemoselective reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This is a common and efficient method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) sciencemadness.org. The use of biocatalysts, such as hydrogenase enzymes immobilized on carbon, has also been shown to be highly selective for nitro group reduction under mild, aqueous conditions nih.govchemrxiv.org. These catalytic methods are generally compatible with ester groups sciencemadness.org. The reduction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates nih.gov.

Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl or acetic acid) are effective for nitro group reduction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as a source of hydrogen in the presence of a catalyst.

Chemical Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes (e.g., Ni(PPh₃)₄) can reduce nitro groups to amines jsynthchem.com. Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent known to be relatively friendly to ester groups under certain conditions sciencemadness.org.

By carefully controlling the reaction conditions and reagents, it is possible to achieve partial reduction to intermediate species like hydroxylamines or azo compounds.

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent/System | Solvent | Product | Comments |

|---|---|---|---|

| H₂ / Pd-C | Methanol, Ethanol | Amine | High yield, compatible with esters sciencemadness.org. |

| Hyd-1/Carbon Biocatalyst | Aqueous buffer | Amine | Highly chemoselective, mild conditions nih.gov. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Amine | Effective for reducing nitroarenes jsynthchem.com. |

| Fe / NH₄Cl or AcOH | Water/Ethanol | Amine | Classic, cost-effective method. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Base | Amine | Can be ester-friendly but may cause some hydrolysis sciencemadness.org. |

The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it nih.gov. In Methyl 3-(isopropylamino)-4-nitrobenzoate, the nitro group is at position 4. While the molecule itself does not have a leaving group at the activated ortho position (position 3 is occupied by the amino group and position 5 by hydrogen), this activating effect is a key principle in the synthesis of related compounds.

For example, the synthesis of related 4-(alkylamino)-3-nitrobenzoates often proceeds via an SₙAr reaction where a good leaving group (like a halogen) at the 4-position of a 3-nitrobenzoate precursor is displaced by an amine google.com. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group nih.gov. This demonstrates the potent activating ability of the nitro group, which would facilitate similar substitutions on derivatives of this compound that bear a suitable leaving group.

Modifications of the Isopropylamino Group

The secondary amino group can undergo reactions typical of arylamines, such as N-alkylation and N-acylation. However, its nucleophilicity is significantly reduced by the strong electron-withdrawing effect of the para-nitro group, making these reactions more challenging compared to those with non-deactivated anilines researchgate.net.

N-Alkylation: The introduction of a second alkyl group onto the nitrogen atom would require forcing conditions, such as reacting with a strong alkylating agent (e.g., an alkyl halide) in the presence of a strong base to deprotonate the amine. The reduced nucleophilicity of the nitrogen makes this reaction difficult researchgate.net.

N-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, would form an N-acyl derivative (an amide). This reaction is also hampered by the reduced nucleophilicity of the amine but can often be achieved, sometimes with the aid of a catalyst. This transformation can be useful for protecting the amino group or for synthesizing more complex structures google.com.

Table 4: Potential Reactions of the Isopropylamino Group

| Reaction | Reagents | Expected Product | Notes |

|---|---|---|---|

| N-Alkylation | R'-X, Base (e.g., NaH) | Methyl 3-(N-alkyl-isopropylamino)-4-nitrobenzoate | Reaction is expected to be slow due to the deactivating effect of the nitro group researchgate.net. |

N-Alkylation, N-Acylation, and N-Derivatization Reactions

The secondary amine in this compound is a key site for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents, further modifying the compound's properties.

N-Alkylation: The nitrogen atom of the isopropylamino group can be alkylated using various alkylating agents such as alkyl halides or sulfates. These reactions typically proceed under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions.

N-Acylation: Acylation of the secondary amine can be readily achieved using acylating agents like acyl chlorides or anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, leads to the formation of the corresponding N-acyl derivative. These amides are generally stable compounds and can serve as intermediates for further synthetic transformations.

N-Derivatization: Beyond simple alkylation and acylation, the secondary amine can undergo various other derivatization reactions. For instance, reaction with isocyanates or isothiocyanates would yield the corresponding urea (B33335) or thiourea (B124793) derivatives. These reactions expand the diversity of compounds that can be synthesized from the parent molecule.

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

| N-Alkylation | Alkyl halides, Alkyl sulfates | Tertiary amine | Base (e.g., K2CO3, NaH), Polar aprotic solvent (e.g., DMF, CH3CN) |

| N-Acylation | Acyl chlorides, Acyl anhydrides | Amide | Base (e.g., Pyridine, Et3N), Aprotic solvent (e.g., CH2Cl2, THF) |

| N-Derivatization | Isocyanates, Isothiocyanates | Urea, Thiourea | Aprotic solvent |

Amine Oxidation Pathways

The secondary amine group in this compound is susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions. Mild oxidation may lead to the formation of hydroxylamines or nitrones. More vigorous oxidation could potentially lead to the cleavage of the C-N bond or degradation of the aromatic ring, especially given the presence of the activating amino group and the deactivating nitro group.

Interestingly, studies on protonated N-alkyl-2-nitroanilines have shown that intramolecular oxidation of the alkyl chain can occur upon collisional activation. nih.gov This process involves the transfer of an oxygen atom from the nitro group to the alkyl chain, leading to fragmentation. While this is a mass spectrometry-based observation, it highlights the potential for interaction between the nitro and amino groups under certain energetic conditions. nih.gov

Regioselective Functionalization of the Aromatic Ring

The existing substituents on the benzene (B151609) ring of this compound direct the regioselectivity of further functionalization of the aromatic ring. The isopropylamino group is an activating, ortho-, para-directing group, while the nitro and methyl ester groups are deactivating, meta-directing groups.

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6). However, the steric hindrance from the adjacent isopropyl group and the deactivating effect of the nitro group at the para position would likely favor substitution at the 2- and 6-positions. The strong electron-withdrawing nature of the nitro group deactivates the entire ring, making electrophilic substitution reactions generally more challenging compared to unsubstituted aniline (B41778) derivatives.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly for the displacement of a suitable leaving group on the ring, activated by the electron-withdrawing nitro group. However, in the parent molecule, there are no leaving groups, so this type of reaction would require prior functionalization of the ring.

Catalytic Applications and Transformations Involving this compound

While specific catalytic applications of this compound itself are not widely reported, its structural motifs suggest potential roles in catalysis. The presence of a secondary amine and a nitroaromatic system allows for its use as a precursor to catalysts or as a substrate in catalytic transformations.

One of the most common catalytic transformations for this class of compounds is the reduction of the nitro group. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, would reduce the nitro group to a primary amine. This transformation would yield methyl 3-amino-4-(isopropylamino)benzoate, a diamino-substituted benzene derivative that could serve as a valuable building block for the synthesis of heterocyclic compounds, polymers, and other complex organic molecules. The selective reduction of the nitro group in the presence of the ester and the secondary amine is a key consideration in these transformations.

The resulting diamine could also be used as a ligand for transition metal catalysts, with the two amino groups coordinating to a metal center. Such complexes could find applications in various catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Environmental Fate, Degradation, and Transformation

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and oxidation-reduction reactions that can transform chemical compounds in the environment. se-eppc.org

Photolysis and Photodegradation Mechanisms under UV Irradiation

Potential Photodegradation Reactions for Methyl 3-(isopropylamino)-4-nitrobenzoate:

| Reaction Type | Potential Products | Influencing Factors |

|---|---|---|

| Photoreduction of Nitro Group | Methyl 3-(isopropylamino)-4-aminobenzoate | Presence of H-donors |

| C-N Bond Cleavage | Denitrated aromatic ring, Nitric Oxide (NO) | UV wavelength, quantum yield |

Hydrolytic Degradation in Aqueous Media

The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. chemguide.co.uklibretexts.org This reaction breaks the ester down into its parent carboxylic acid and alcohol. The rate of hydrolysis is significantly influenced by pH and temperature. numberanalytics.com

Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction is reversible and typically slow. The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, hydrolysis is irreversible and generally much faster. The reaction yields the salt of the carboxylic acid and the alcohol. chemguide.co.uklibretexts.org

For this compound, hydrolysis would yield 3-(isopropylamino)-4-nitrobenzoic acid and methanol (B129727).

Hydrolysis Reaction of this compound:

| Condition | Reactants | Products |

|---|---|---|

| Acidic Hydrolysis | This compound + H₂O (H⁺ catalyst) | 3-(isopropylamino)-4-nitrobenzoic acid + Methanol |

Oxidation and Reduction Processes in Natural Systems

The nitroaromatic structure of this compound makes it susceptible to both oxidation and reduction reactions in the environment. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative degradation. asm.org

Reduction of the nitro group is a more common transformation pathway for nitroaromatic compounds, especially in anaerobic or reducing environments. nih.govoup.com This process can occur abiotically in the presence of chemical reductants in soils and sediments. The nitro group (-NO₂) is typically reduced sequentially to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino group (-NH₂). oup.comresearchgate.net The formation of the corresponding amine, Methyl 3-(isopropylamino)-4-aminobenzoate, would be the expected product of complete reduction.

Biotic Degradation and Microbial Metabolism

Microorganisms have evolved diverse metabolic pathways to break down a wide range of synthetic compounds, including those with nitroaromatic structures. asm.orgcswab.org The degradation of these compounds can provide the microbes with sources of carbon, nitrogen, and energy. asm.org

Identification of Microbial Strains Involved in Biodegradation

While no microbial strains have been specifically identified for the degradation of this compound, research on similar compounds provides insight into the types of microorganisms that could be involved. Bacteria capable of degrading nitroaromatic compounds have been isolated from contaminated soils and include species from the genera Pseudomonas, Burkholderia, and Ralstonia. nih.govnih.govresearchgate.net Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to degrade a variety of nitroaromatic compounds. nih.gov

For the aminobenzoate portion of the molecule, denitrifying bacteria of the genus Pseudomonas have been shown to degrade 2-aminobenzoate (B8764639) anaerobically. nih.gov

Microorganisms Known to Degrade Related Aromatic Compounds:

| Compound Class | Microbial Genera/Species | Environment |

|---|---|---|

| Nitroaromatics | Pseudomonas, Burkholderia, Ralstonia, Desulfovibrio, Clostridium | Aerobic & Anaerobic Soils |

| Nitroaromatics | Phanerochaete chrysosporium (Fungus) | Soils |

Elucidation of Enzymatic Transformation Pathways

Specific enzymatic pathways for this compound have not been elucidated. However, based on extensive research into the microbial degradation of nitroaromatics, several key enzymatic reactions are likely involved. asm.orgnih.gov

The primary enzymatic attack on nitroaromatic compounds often involves the reduction of the nitro group. This is catalyzed by enzymes called nitroreductases . oup.comresearchgate.netresearchgate.net These enzymes are typically flavoenzymes that use NAD(P)H as a reducing agent. oup.comresearchgate.net The reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. oup.comresearchgate.net

Alternatively, some aerobic bacteria utilize monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.gov

Once the nitro group is reduced to an amino group, or if the ester is hydrolyzed, the resulting aminobenzoate structure can be further degraded. The degradation of 4-aminobenzoate (B8803810) has been shown to proceed via pathways that lead to intermediates like protocatechuate, which then enters central metabolic pathways. researchgate.net

Potential Enzymatic Reactions in the Degradation of this compound:

| Enzyme Class | Reaction Catalyzed | Potential Intermediate/Product |

|---|---|---|

| Esterase | Hydrolysis of the methyl ester | 3-(isopropylamino)-4-nitrobenzoic acid |

| Nitroreductase | Reduction of the nitro group | Methyl 3-(isopropylamino)-4-hydroxylaminobenzoate, Methyl 3-(isopropylamino)-4-aminobenzoate |

| Monooxygenase/Dioxygenase | Hydroxylation of the aromatic ring | Hydroxylated derivatives, elimination of nitrite |

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of this compound are influenced by its physical and chemical properties, which can be estimated from related compounds.

Volatilization, Adsorption, and Bioavailability in Air, Water, and Soil

Volatilization: The potential for volatilization of this compound from water and soil surfaces is expected to be low. This is inferred from related compounds like methyl 3-nitrobenzoate, which is insoluble in water and not expected to be mobile in the environment fishersci.com. The presence of the polar amino and nitro groups, along with the ester functional group, would likely result in a relatively low vapor pressure. However, in the atmosphere, vapor-phase N-isopropylaniline is known to be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of about 6 hours nih.gov. A similar rapid degradation in the atmosphere could be expected for any volatilized this compound.

Adsorption: The adsorption behavior of this compound in soil and sediment is likely to be significant. The aromatic ring structure contributes to hydrophobicity, while the polar functional groups can interact with soil organic matter and clay particles. Aniline (B41778), a related compound, is known to be subject to adsorption to sediment and humic materials, with low pH increasing this tendency . Therefore, this compound is expected to exhibit moderate to low mobility in soil, with a higher affinity for soils rich in organic matter.

Bioavailability: The bioavailability of this compound in the environment will be limited by its low water solubility and strong adsorption to soil particles. In aquatic environments, the compound is more likely to be found in sediment rather than in the water column. In soil, its strong adsorption will reduce its uptake by plants and microorganisms. However, the presence of certain microorganisms adapted to degrading similar compounds could enhance its bioavailability and subsequent degradation in contaminated sites.

Prediction of Environmental Half-lives and Persistence Indicators

Predicting the precise environmental half-life of this compound is challenging without experimental data. However, estimations can be made based on the persistence of analogous compounds.

Table 2: Estimated Environmental Persistence of this compound Based on Analogues

| Environmental Compartment | Estimated Half-life/Persistence | Basis for Estimation |

| Atmosphere | Short (hours) | The estimated atmospheric half-life of N-isopropylaniline is 6 hours due to reaction with hydroxyl radicals nih.gov. Aniline's atmospheric half-life is around 2 hours . |

| Water | Moderate (days to weeks) | The half-life of aniline in an industrial river has been reported as 2.3 days . The additional functional groups on this compound may increase its persistence. |

| Soil | Moderate to Long (weeks to months) | The half-life of aniline in soil is estimated to be less than one week . However, the persistence of pesticides can range from low (less than 16 days) to high (over 60 days) depending on environmental conditions orst.edu. Given the complexity of the target molecule, a longer half-life is plausible. |

The persistence of this compound will be highly dependent on environmental conditions such as temperature, pH, microbial activity, and sunlight exposure. For instance, the photodegradation of aniline in water is significantly increased in the presence of humic acids and algae . Similar photochemical processes could play a role in the degradation of this compound.

Analytical Methodologies for Environmental Detection and Quantification

Specific analytical methods for the detection and quantification of this compound in environmental samples have not been reported. However, methodologies used for other aromatic amines and nitroaromatic compounds can be adapted.

A common approach for the analysis of such compounds involves extraction from the environmental matrix (water, soil, or sediment), followed by chromatographic separation and detection.

Sample Preparation:

Water Samples: Solid-phase extraction (SPE) is a widely used technique for concentrating aromatic amines from water samples.

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent can be used to extract the compound from solid matrices.

Chromatographic Separation and Detection:

Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a suitable technique for the analysis of aromatic amines. The use of a nitrogen-specific detector would provide enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is another common method for analyzing nitroaromatic compounds. The aromatic structure and the nitro group of this compound should allow for sensitive detection using UV.

The NIOSH Method 2002 for aromatic amines suggests sample collection on silica (B1680970) gel tubes, desorption with 95% ethanol, and analysis by GC with a flame ionization detector (FID) cdc.gov. This provides a foundational methodology that could be optimized for this compound.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Detector | Applicability | Comments |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | General screening | Based on NIOSH method for aromatic amines cdc.gov. |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | High sensitivity for nitrogen-containing compounds | Would provide enhanced selectivity over FID. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Confirmatory analysis | Provides structural information for positive identification. |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis Detector | Analysis of water samples | Good for compounds with chromophores like the nitroaromatic ring. |

Method development and validation would be necessary to establish parameters such as detection limits, quantification limits, accuracy, and precision for the analysis of this compound in various environmental matrices.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Research Gaps

Currently, the academic understanding of Methyl 3-(isopropylamino)-4-nitrobenzoate is minimal. Its existence is noted primarily in chemical supplier catalogs, but dedicated research articles detailing its synthesis, characterization, reactivity, and potential applications are conspicuously absent. This presents a substantial research gap. Key areas that remain unexplored include:

Fundamental Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, solubility in various solvents, and spectroscopic characteristics (NMR, IR, Mass Spectrometry, UV-Vis) are not systematically documented in peer-reviewed literature.

Synthetic Methodologies: While plausible synthetic routes can be postulated based on general organic chemistry principles, specific, optimized, and high-yield synthetic procedures for this particular isomer are not published.

Reactivity and Chemical Behavior: There is a lack of studies on the reactivity of this compound. Investigations into its susceptibility to reduction of the nitro group, hydrolysis of the ester, or further substitution on the aromatic ring are needed.

Biological and Material Science Applications: The potential utility of this compound in fields such as medicinal chemistry, materials science, or as an intermediate in the synthesis of more complex molecules has not been explored.

Emerging Methodologies and Interdisciplinary Approaches for Investigation

Future research on this compound would benefit significantly from the application of modern chemical research methodologies. High-throughput screening techniques could be employed to rapidly assess its potential biological activities. An interdisciplinary approach, combining synthetic organic chemistry with computational chemistry, could predict its properties and reactivity, guiding experimental work. Furthermore, collaborations with materials scientists could uncover potential applications in areas like nonlinear optics or as a component in novel polymers, leveraging the electronic characteristics imparted by the nitro and amino groups.

Prospects for Novel Synthetic Strategies and Mechanistic Discoveries

The synthesis of this compound offers fertile ground for the development of novel synthetic strategies. While traditional methods involving nucleophilic aromatic substitution are likely applicable, research into more efficient and sustainable catalytic methods, such as palladium-catalyzed amination, could provide significant advancements. Mechanistic studies of its formation and subsequent reactions could reveal interesting electronic and steric effects of the isopropylamino and nitro groups on the benzoate (B1203000) core. Investigating the regioselectivity of its synthesis is a key area for discovery.

Advanced Characterization Techniques and Computational Refinements

A comprehensive characterization of this compound is essential for a foundational understanding of the molecule. Advanced techniques such as single-crystal X-ray diffraction would provide definitive structural information. In-depth 2D NMR studies (COSY, HSQC, HMBC) would allow for unambiguous assignment of all proton and carbon signals. On the computational front, density functional theory (DFT) calculations could be employed to model its electronic structure, predict its spectroscopic properties, and calculate its reaction energetics, offering a powerful complement to experimental data.

Research Initiatives Towards Sustainable Chemical Transformations and Environmental Remediation

Future research should also focus on the sustainability of any chemical processes involving this compound. This includes the development of green synthetic routes that minimize waste and utilize less hazardous reagents. Furthermore, studies could explore its potential role in environmental remediation. For instance, the nitroaromatic scaffold suggests potential for research into its biodegradability or its use as a precursor for compounds that can chelate heavy metals or degrade pollutants. Investigations into its ecotoxicity would also be a crucial aspect of a sustainable chemistry approach.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |